molecular formula C19H14BrNO B3743666 N-2-biphenylyl-2-bromobenzamide

N-2-biphenylyl-2-bromobenzamide

Cat. No.: B3743666
M. Wt: 352.2 g/mol
InChI Key: RXCQOUZMLRZRIR-UHFFFAOYSA-N
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Description

N-2-Biphenylyl-2-bromobenzamide is a chemical compound of significant interest in medicinal chemistry and biological research. As a member of the benzamide family, its structure is related to compounds with documented activity against parasitic and microbial targets. For instance, structurally similar N-benzyloxyphenyl benzamides have demonstrated potent in vitro activity against Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (sleeping sickness), with some analogs showing high selectivity and favorable drug-like properties, including brain permeability which is crucial for treating late-stage disease . Furthermore, other N-(2-bromo-phenyl) benzamide derivatives have been synthesized and shown to possess notable antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus , as well as potent in vitro anti-inflammatory activity through the inhibition of protease activity . Beyond infectious disease research, the 2-aminobenzamide pharmacophore is a recognized class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively investigated for their ability to reverse epigenetic silencing of genes, such as in Friedreich's ataxia, where they have been shown to increase the expression of the frataxin protein in neuronal models . This makes bromobenzamide derivatives valuable tool compounds for probing epigenetic mechanisms in neuroscience and developing potential therapeutics for neurodegenerative disorders. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in bioactivity screenings. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-17-12-6-4-11-16(17)19(22)21-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCQOUZMLRZRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for N 2 Biphenylyl 2 Bromobenzamide and Its Analogs

Strategic Design of Precursors and Building Blocks for N-2-biphenylyl-2-bromobenzamide Synthesis

Selection and Preparation of Biphenylamine Substrates

2-Aminobiphenyl (B1664054) serves as the nucleophilic amine component in the amidation reaction. Its synthesis has been approached through several established methods.

A prevalent strategy involves the reduction of 2-nitrobiphenyl. chemicalbook.comchemicalbook.com The nitro precursor can be synthesized via palladium-catalyzed Suzuki-Miyaura coupling of a 2-halonitrobenzene with phenylboronic acid. uliege.be The subsequent reduction of the nitro group to the desired amine is commonly achieved using reagents like stannous chloride (SnCl₂) in ethanol (B145695) or through catalytic hydrogenation. chemicalbook.comchemicalbook.com

Another notable method is the oxidative radical arylation of anilines with arylhydrazines, which can produce substituted 2-aminobiphenyls. acs.org This approach offers a metal-free alternative, utilizing readily available starting materials. Additionally, the ring-opening and recyclization of N-alkyl-2-benzylpyridinium salts in the presence of an aqueous alkylamine sulfite (B76179) solution provides another route to N-alkyl-2-aminobiphenyl derivatives. tandfonline.comtandfonline.com

Table 1: Selected Synthetic Routes to 2-Aminobiphenyl

MethodPrecursorsReagents/CatalystKey Features
Reduction of 2-Nitrobiphenyl2-NitrobiphenylSnCl₂, Ethanol or H₂, Pd/CCommon and reliable method. chemicalbook.comchemicalbook.com
Suzuki-Miyaura Coupling2-Halonitrobenzene, Phenylboronic acidPalladium catalyst, BaseBuilds the biphenyl (B1667301) backbone before reduction. uliege.be
Oxidative Radical ArylationAniline, ArylhydrazineAir (O₂)Metal-free, uses simple oxidants. acs.org
Pyridinium Salt RecyclizationN-Alkyl-2-benzylpyridinium saltAqueous alkylamine sulfiteAccess to N-alkylated analogs. tandfonline.comtandfonline.com

This table is interactive. Click on the headers to sort.

Synthesis and Functionalization of 2-Bromobenzoic Acid Derivatives

2-Bromobenzoic acid is the electrophilic partner in the amidation. A classic and effective method for its preparation is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). prepchem.com This involves diazotization of the amine followed by treatment with a copper(I) bromide solution. Another route involves the hydrolysis of methyl 2-bromobenzoate, which can be achieved with sodium hydroxide (B78521) in an ethanol/water mixture. guidechem.com

Functionalization of the 2-bromobenzoic acid core is key to producing analogs of the target compound. For instance, bromination of anthranilic acid can yield 2-amino-5-bromobenzoic acid or 2-amino-3,5-dibromobenzoic acid, depending on the reaction conditions. chemicalbook.com These can then be converted to the corresponding brominated benzoic acids. Furthermore, the carboxylic acid group can be involved in reactions like esterification, which can be a strategic step in a multi-step synthesis. guidechem.com

Amidation Reactions in the Formation of the this compound Scaffold

The formation of the amide bond between the sterically demanding 2-aminobiphenyl and 2-bromobenzoic acid is the most critical step in the synthesis. Various methods, from conventional to highly advanced, can be employed to achieve this transformation.

Conventional Amidation Protocols and Their Applicability

The most traditional approach to amidation involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. orientjchem.org 2-Bromobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-bromobenzoyl chloride. This activated intermediate then readily reacts with 2-aminobiphenyl to yield the desired amide. While straightforward, this method can be harsh and may not be suitable for substrates with sensitive functional groups.

Advanced Coupling Reagent Methodologies

To overcome the limitations of conventional methods, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. Given the sterically hindered nature of both 2-aminobiphenyl and 2-bromobenzoic acid, reagents known for their high reactivity and effectiveness in challenging couplings are preferred. rsc.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govpeptide.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a powerful reagent that generates an activated HOBt ester, which then reacts with the amine. organic-synthesis.com It is an alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA. organic-synthesis.com

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient, especially for difficult couplings. nih.govcommonorganicchemistry.com HATU, in the presence of a base, converts the carboxylic acid into a highly reactive OAt-activated ester. commonorganicchemistry.combachem.com

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent ClassExample(s)Mechanism of ActionApplicability Notes
CarbodiimidesEDC, DCCForms an O-acylisourea intermediate.Widely used, often requires additives like HOBt. nih.govpeptide.com
Phosphonium SaltsPyBOPForms an activated HOBt ester.Highly effective, avoids carcinogenic byproducts of BOP. organic-synthesis.com
Aminium/Uronium SaltsHATU, HBTUForms a highly reactive activated ester (e.g., OAt ester).Excellent for sterically hindered or electron-deficient substrates. rsc.orgcommonorganicchemistry.com

This table is interactive. Click on the headers to sort.

Catalyst-Mediated Amidation Strategies

Catalytic methods represent the state-of-the-art in amide bond formation, offering high efficiency and atom economy.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has been adapted for C-N bond formation in amidation. wikipedia.orglibretexts.orgnumberanalytics.com The reaction typically involves a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide with an amide or amine. wikipedia.orgyoutube.com While traditionally used for C-N bond formation with amines, variations for the direct amidation of aryl halides have been developed.

Copper-Catalyzed Goldberg Reaction: The Goldberg reaction is a copper-catalyzed N-arylation of amides with aryl halides. nih.govacs.org This method is particularly relevant for the synthesis of N-aryl amides and has seen significant improvements through the use of chelating diamine ligands, which allow the reaction to proceed under milder conditions. acs.orgrsc.org The mechanism is thought to involve a copper(I) amidate intermediate. nih.govrsc.org

Boron-Catalyzed Direct Amidation: Boronic acids and their derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. rsc.orgacs.orgnih.gov These reactions often require dehydrating agents like molecular sieves to drive the equilibrium towards the amide product. acs.org ortho-Iodoarylboronic acids have been shown to be particularly effective catalysts. acs.orgsigmaaldrich.com

Titanium-Catalyzed Amidation: Lewis acids based on titanium, such as titanium(IV) isopropoxide and titanium(IV) chloride, can catalyze the direct amidation of carboxylic acids. thieme-connect.comdigitellinc.com More recently, titanium(IV) fluoride (B91410) (TiF₄) has been reported as an efficient catalyst for the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, providing high yields. rsc.orgrsc.org

Table 3: Catalyst-Mediated Amidation Strategies

Catalytic SystemDescriptionKey Features
Buchwald-Hartwig Amination (Palladium)Pd-catalyzed cross-coupling of an aryl halide with an amine/amide.Highly versatile, wide substrate scope, requires specialized ligands. wikipedia.orgnumberanalytics.com
Goldberg Reaction (Copper)Cu-catalyzed N-arylation of amides with aryl halides.Classic method, improved with modern ligands for milder conditions. nih.govacs.org
Boronic Acid CatalysisDirect condensation of carboxylic acids and amines catalyzed by boron compounds.Atom-economical, often requires dehydration. acs.orgnih.gov
Titanium CatalysisLewis acid-catalyzed direct amidation using Ti(IV) species.Effective for non-activated acids, TiF₄ shows high efficiency. thieme-connect.comrsc.orgrsc.org

This table is interactive. Click on the headers to sort.

Regioselective Bromination Approaches for Benzamide (B126) Scaffolds

The introduction of a bromine atom at a specific position on the benzamide scaffold is a key challenge in the synthesis of this compound. Several strategies have been developed to control the regioselectivity of this transformation, each with its own set of advantages and limitations.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of the position ortho to a directing group on an aromatic ring. In the context of benzamides, the amide functionality itself can act as a directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong base, typically an organolithium reagent. This is followed by quenching the resulting aryllithium species with an electrophilic bromine source.

The general mechanism involves the coordination of the lithium base to the carbonyl oxygen of the amide, which increases the acidity of the ortho-protons, allowing for regioselective deprotonation. Subsequent reaction with a brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), installs the bromine atom at the desired ortho position. The choice of the organolithium base (n-BuLi, s-BuLi, or t-BuLi) and the reaction conditions, including solvent and temperature, are crucial for achieving high yields and selectivity. For instance, the lithiation of thiophene (B33073) derivatives, a related heterocyclic system, is typically carried out at low temperatures (-78 °C) to control the reaction's selectivity. mdpi.com

Directing GroupBaseBrominating AgentSolventTemperature (°C)Yield (%)Reference
Thiophene carboxamiden-BuLiCBrCl2CBrCl2THF-78 to RT~85 mdpi.com

This table presents data for a related heterocyclic system to illustrate the general conditions for directed ortho-metalation.

Transition Metal-Catalyzed C-H Bromination

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the regioselective functionalization of aromatic compounds. Palladium and rhodium catalysts are particularly effective in directing the bromination to the ortho-position of a directing group.

In this approach, the amide group can serve as an endogenous directing group, coordinating to the metal center and bringing it in close proximity to the ortho-C-H bond. This facilitates the cleavage of the C-H bond and the subsequent formation of a C-Br bond. Various brominating agents, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin, have been successfully employed in these reactions. The choice of catalyst, ligand, and reaction conditions can be tuned to achieve high regioselectivity. For example, rhodium(III)-catalyzed C-H bond activation has been shown to be a general and practical method for ortho-bromination of a variety of aromatic compounds. acs.org

Recent studies have demonstrated the ability to switch the regioselectivity of benzanilide (B160483) bromination between the ortho- and para-positions by simply changing the promoter, highlighting the fine control achievable with these catalytic systems. nih.gov For instance, the palladium-catalyzed bromination of N-methyl-N-phenylbenzamide with NBS can be directed to the ortho position of the benzoyl group. nih.gov

CatalystLigandBrominating AgentSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2-NBSTFA/TFAA5078 nih.gov
[RhCp*Cl2]2-NBSDioxane100High acs.org

This table presents data for analogous N-aryl benzamide systems to illustrate typical conditions for transition metal-catalyzed C-H bromination.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for the introduction of substituents onto an aromatic ring. However, controlling the regioselectivity of bromination on a complex molecule like this compound can be challenging. The directing effects of both the biphenyl group and the amide linkage must be considered.

Generally, the amide group is an ortho-, para-directing group, while the biphenyl group can also influence the position of electrophilic attack. To achieve selective ortho-bromination on the benzoyl ring, the reaction conditions must be carefully controlled. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), often in combination with a catalyst or a specific solvent system, can favor the desired isomer. mdpi.comresearchgate.net For instance, the mono-ortho-bromination of phenolic compounds, which are also activated aromatic systems, has been achieved with high selectivity using NBS in methanol, sometimes with the addition of an acid catalyst like p-toluenesulfonic acid. nih.govmdpi.com

The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring. The stability of the resulting carbocation intermediate (arenium ion) determines the regiochemical outcome. libretexts.org While direct electrophilic bromination of N-2-biphenylylbenzamide might lead to a mixture of products, this method can be effective for simpler, related substrates.

SubstrateBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Yield (%)Reference
Phenol derivativeNBSMethanolp-TsOHRT>86 nih.gov
Aromatic CompoundNBSAcetonitrile (B52724)-092 mdpi.com
Aromatic CompoundNBSUV irradiation-30Good to High researchgate.net

This table presents data for the electrophilic bromination of various aromatic compounds to illustrate the general principles and conditions.

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, effective purification and isolation techniques are essential to obtain the compound in high purity.

Column Chromatography: Flash column chromatography is a widely used and effective method for the purification of N-aryl benzamides and related compounds. nih.govrsc.org The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often employed. nih.gov The polarity of the eluent can be gradually increased to elute compounds with different polarities. For biphenyl derivatives, specialized stationary phases, such as those based on biphenyl or phenyl-hexyl, can offer improved separation compared to standard C18 phases. researchgate.net

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-aryl benzamides, common recrystallization solvents include acetone, methanol, or mixtures like acetone/methanol. nih.gov The choice of solvent is highly dependent on the specific structure of the molecule. researchgate.net

Purification MethodStationary Phase/SolventCompound TypeReference
Column ChromatographySilica Gel / Hexanes:Ethyl AcetateBenzamide derivatives nih.gov
RecrystallizationAcetone/MethanolN-phenylbenzamide nih.gov

Mechanistic Investigations of Reactions Involving N 2 Biphenylyl 2 Bromobenzamide

Reactivity Profiling of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom in N-2-biphenylyl-2-bromobenzamide serves as a crucial handle for introducing new functional groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Mechanisms

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. When this compound is used as the substrate, the reaction with an arylboronic acid proceeds through a well-established catalytic cycle. youtube.comyoutube.com

The catalytic cycle typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

The choice of palladium precursor, ligand, and base can significantly influence the efficiency of the Suzuki-Miyaura reaction. researchgate.netclinicaldigest.org

Table 1: Key Mechanistic Steps in Suzuki-Miyaura Cross-Coupling

StepDescription
Oxidative AdditionPd(0) inserts into the Ar-Br bond of this compound.
TransmetalationThe boronic acid derivative transfers its aryl group to the Pd(II) center.
Reductive EliminationThe two aryl groups on the palladium complex couple, forming the final product and regenerating Pd(0).

Buchwald-Hartwig Amination Pathways Involving this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction allows for the synthesis of aryl amines from aryl halides. wikipedia.org With this compound, an amine can be coupled at the position of the bromine atom.

The generally accepted mechanism for this transformation involves:

Oxidative Addition: A Pd(0) complex reacts with the this compound to form a Pd(II)-aryl complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The aryl and amido groups on the palladium complex couple to form the desired C-N bond and regenerate the Pd(0) catalyst. libretexts.org

The selection of the appropriate palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and tolerating various functional groups. nih.govamazonaws.com

Table 2: Mechanistic Overview of Buchwald-Hartwig Amination

StepDescription
Oxidative AdditionInsertion of Pd(0) into the C-Br bond of the substrate.
Amine Coordination & DeprotonationThe incoming amine binds to the Pd(II) center, followed by base-mediated deprotonation.
Reductive EliminationFormation of the C-N bond and regeneration of the active Pd(0) catalyst.

Heck Reaction Dynamics with this compound as Substrate

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org When this compound is the substrate, an alkene can be coupled at the bromo-substituted position. organic-chemistry.orgyoutube.com

The catalytic cycle for the Heck reaction is understood to proceed via the following steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the benzamide (B126). libretexts.org

Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. wikipedia.orgodinity.com

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride complex and the substituted alkene product. odinity.com

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex.

The stereoselectivity of the Heck reaction is often high, typically favoring the formation of the trans isomer. organic-chemistry.org

Table 3: Heck Reaction Mechanistic Steps

StepDescription
Oxidative AdditionPd(0) inserts into the C-Br bond of this compound.
Alkene Coordination & InsertionThe alkene binds to the Pd(II) center and inserts into the Pd-C bond.
β-Hydride EliminationElimination of a β-hydrogen to form the product and a Pd-H species.
Catalyst RegenerationThe base facilitates the reductive elimination of H-Br from the Pd-H species to regenerate Pd(0).

Sonogashira Coupling Mechanisms and Alkynylation Strategies

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.orglibretexts.org For this compound, this reaction allows for the introduction of an alkyne moiety.

The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle:

Oxidative Addition: Pd(0) adds to the this compound to form a Pd(II) complex. wikipedia.org

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. nrochemistry.com

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is then ready for transmetalation to the palladium center. libretexts.org

Copper-free Sonogashira coupling protocols have also been developed, where the base is believed to play a more direct role in the deprotonation and transfer of the alkyne. researchgate.net

Table 4: Sonogashira Coupling Catalytic Cycles

CycleStepDescription
PalladiumOxidative AdditionPd(0) reacts with the aryl bromide.
TransmetalationTransfer of the alkynyl group from copper to palladium.
Reductive EliminationFormation of the C-C bond and regeneration of Pd(0).
CopperAcetylide FormationReaction of the terminal alkyne with a Cu(I) salt and base.

Intramolecular Cyclization and Annulation Reaction Mechanisms

The structure of this compound, with its proximate aryl and amide functionalities, makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic ring systems.

Palladium-Mediated Intramolecular C-N Bond Formation

Palladium catalysts can facilitate the intramolecular cyclization of this compound to form phenanthridinone derivatives. This transformation involves the formation of a new carbon-nitrogen bond within the same molecule.

The mechanism is believed to proceed through a pathway analogous to the intermolecular Buchwald-Hartwig amination:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.

Intramolecular N-H Activation: The amide N-H bond is activated, likely through coordination to the palladium center and subsequent deprotonation by a base.

Reductive Elimination: The intramolecular coupling of the aryl group and the amide nitrogen occurs, forming the cyclized product and regenerating the palladium(0) catalyst.

This type of cyclization is a powerful tool for the synthesis of polycyclic aromatic compounds containing a lactam moiety. nih.govmdpi.com The efficiency of such reactions is often dependent on the catalyst system and reaction conditions. beilstein-journals.orgnih.govum.es

Copper-Catalyzed Cyclization Pathways

The copper-catalyzed intramolecular cyclization of this compound is a prominent method for synthesizing the phenanthridinone core structure. This transformation is a variation of the Ullmann condensation, specifically an intramolecular Goldberg-type C-N coupling reaction. rsc.orgnih.gov While the precise mechanism can be influenced by ligands and reaction conditions, a generally accepted catalytic cycle involves copper cycling between the Cu(I) and Cu(III) oxidation states. mdpi.comorganic-chemistry.org

The reaction is believed to initiate with the formation of a copper(I)-amido complex from the deprotonated this compound and a Cu(I) source. This step is followed by an intramolecular oxidative addition of the aryl bromide C-Br bond to the copper(I) center, generating a key Cu(III) intermediate. mdpi.com This high-valent copper species then undergoes reductive elimination, forming the crucial C-N bond that closes the six-membered ring and yields the phenanthridinone product. In this final step, the copper catalyst is regenerated to its Cu(I) state, allowing it to re-enter the catalytic cycle. organic-chemistry.org Innovations in this field have introduced the use of various ligands, such as phenanthrolines, to stabilize the copper intermediates and accelerate the reaction, often allowing for milder reaction conditions compared to traditional Ullmann reactions that required high temperatures and stoichiometric copper. nih.govrsc.org

Table 1: Key Mechanistic Steps in Copper-Catalyzed Intramolecular C-N Cyclization

Step Description Key Species Involved
1. Amide Deprotonation A base removes the proton from the amide nitrogen. This compound, Base (e.g., K₂CO₃)
2. Cu(I)-Amido Complex Formation The deprotonated amide coordinates to the Cu(I) catalyst. Copper(I) salt (e.g., CuI), Amide anion
3. Oxidative Addition Intramolecular addition of the C-Br bond to the Cu(I) center. Cu(I)-amido complex
4. Formation of Cu(III) Intermediate A transient five-coordinate Cu(III) species is formed. Cu(III)-aryl-amido complex
5. Reductive Elimination Formation of the C-N bond and the phenanthridinone ring. Cu(III) intermediate
6. Catalyst Regeneration The Cu(I) catalyst is released to start a new cycle. Phenanthridinone product, Cu(I) species

Radical Cyclization Mechanisms

An alternative pathway for the cyclization of this compound involves radical intermediates. nih.gov Radical cyclizations are typically characterized by three main steps: radical generation, intramolecular cyclization, and quenching of the resulting radical to form the final product. nih.gov

In this context, the reaction can be initiated by the homolytic cleavage of the carbon-bromine bond of the 2-bromobenzamide (B1207801) moiety. This can be achieved under thermal conditions or by using a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This cleavage generates an aryl radical. This highly reactive radical can then undergo an intramolecular cyclization by attacking the adjacent biphenyl (B1667301) ring. Based on Baldwin's rules, this step is a favored 6-exo-trig cyclization, leading to a new six-membered ring and transferring the radical to the biphenyl system. acs.org The resulting cyclohexadienyl-type radical intermediate must then be quenched to yield the final, stable aromatic product. This can occur through a hydrogen atom transfer from a donor molecule in the reaction mixture or through an oxidation step followed by deprotonation. Transition-metal-free conditions for such cyclizations have been developed, highlighting the viability of this mechanistic pathway. nih.gov

Table 2: Plausible Steps in a Radical-Mediated Cyclization Pathway

Step Description Key Species Involved
1. Initiation Homolytic cleavage of the C-Br bond to form an aryl radical. This compound, Radical Initiator (e.g., AIBN) or heat.
2. Cyclization Intramolecular 6-exo-trig attack of the aryl radical onto the biphenyl ring. Aryl radical intermediate.
3. Intermediate Formation Formation of a stabilized cyclohexadienyl-type radical. Sigma-radical intermediate.
4. Quenching/Aromatization The radical is quenched (e.g., by H-atom abstraction or oxidation) to restore aromaticity. Cyclized radical, Hydrogen donor or oxidant.
5. Product Formation The final phenanthridinone product is formed. Phenanthridinone.

Role of the Amide Linkage in Directed Reactivity and Coordination

The amide functional group within this compound is not merely a passive linker; it plays a critical and active role in governing the molecule's reactivity. Its ability to participate in hydrogen bonding dictates the molecule's three-dimensional shape, and its coordinating properties can be harnessed to direct metal catalysts to specific reaction sites.

Hydrogen Bonding Interactions and Conformational Control

The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow for the formation of specific intramolecular and intermolecular hydrogen bonds that can significantly influence the molecule's conformation. acs.orgacs.org In this compound, an intramolecular hydrogen bond can potentially form between the amide N-H and the π-system of the adjacent aromatic ring, or with the bromine atom, although the latter is less common.

More importantly, these interactions control the rotational freedom around the C-N bond and the aryl-carbonyl bond. This conformational control, sometimes referred to as "stereopopulation control," can pre-organize the molecule into a conformation where the reactive centers—the bromine-bearing carbon and the nitrogen atom—are held in close proximity, facilitating the intramolecular cyclization reaction. rsc.org By restricting the molecule to a reactive conformation, the entropic barrier to cyclization is lowered, leading to faster reaction rates. The strength of these hydrogen bonds can be observed spectroscopically, for instance, through a characteristic red shift in the N-H stretching frequency in infrared (IR) spectroscopy. acs.org

Directing Group Properties in C-H Functionalization

The amide linkage is a well-established directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netlibretexts.orgresearchgate.net In this role, the amide's carbonyl oxygen can coordinate to a metal center (such as palladium, rhodium, or ruthenium), positioning the metal in close proximity to a specific C-H bond. researchgate.netchimia.ch This directed metallation enables the selective activation and subsequent functionalization of an otherwise unreactive C-H bond.

While the primary cyclization of this compound involves C-N bond formation, the directing group properties of the amide are central to alternative synthetic strategies for phenanthridinones. nih.govresearchgate.net For example, a related reaction involves the palladium-catalyzed intramolecular C-H arylation of an N-aryl benzamide. Here, the amide group directs the palladium catalyst to activate a C-H bond on the N-aryl ring, which then couples with the C-X bond of the benzamide moiety. This strategy underscores the versatility of the amide group in controlling regioselectivity through coordination-assisted C-H activation. researchgate.net

Table 3: The Amide Linkage as a Directing Group in C-H Functionalization

Metal Catalyst C-H Functionalization Type Role of Amide Group
Palladium (Pd) Arylation, Olefination, Acetoxylation Coordinates to Pd(II), directing ortho-C-H activation of an attached aryl ring.
Rhodium (Rh) Alkenylation, Alkylation Forms a five-membered rhodacycle intermediate via ortho-C-H activation.
Ruthenium (Ru) Arylation, Alkylation Directs C-H functionalization, often with good functional group tolerance.
Copper (Cu) Amination, Etherification While primarily used in Ullmann coupling, can assist in directed C-H reactions.

Investigating Reaction Intermediates and Transition States using Advanced Methodologies

Understanding the precise sequence of events in a chemical reaction requires the characterization of highly reactive and short-lived species, such as reaction intermediates and transition states. Modern analytical techniques, often applied in situ (in the reaction mixture), provide a window into these complex processes, moving beyond simple analysis of starting materials and final products.

In Situ Spectroscopic Analysis of Reaction Pathways

Operando spectroscopy, which involves monitoring a reaction under actual catalytic conditions while simultaneously measuring its performance, is a powerful tool for mechanistic investigation. chimia.chresearchgate.net For the copper-catalyzed cyclization of this compound, several in situ techniques could be employed to elucidate the reaction pathway.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive to paramagnetic species, making it ideal for detecting intermediates with unpaired electrons. libretexts.orgnih.gov In the context of the Ullmann reaction, EPR can be used to probe for the presence of Cu(II) species, which may form through disproportionation of the Cu(I) catalyst or be involved in alternative catalytic cycles. acs.org If a radical mechanism is operative, EPR could potentially detect the aryl or cyclohexadienyl radical intermediates, providing direct evidence for this pathway. rsc.org

In Situ Mass Spectrometry and NMR: Electrospray ionization mass spectrometry (ESI-MS) can be used to sample a reaction mixture in real-time, allowing for the detection of charged intermediates. rsc.org For the copper-catalyzed cyclization, in situ ESI-MS could identify key species like the copper-amido complex or even the transient Cu(III) intermediate. researchgate.net Similarly, in situ NMR spectroscopy can track the concentration of reactants, products, and stable intermediates over time, providing valuable kinetic data. nih.gov

In Situ X-ray Absorption Spectroscopy (XAS): XAS is an excellent technique for probing the electronic structure and local coordination environment of the copper catalyst during the reaction. acs.org By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), one can determine the oxidation state (e.g., Cu(I), Cu(II), or Cu(III)) and the number and type of atoms coordinating to the copper center as the reaction progresses. acs.org

Table 4: Application of Advanced Spectroscopic Methods to Study Reaction Mechanisms

Spectroscopic Technique Information Obtained Target Species / Process
EPR Spectroscopy Detection of paramagnetic species. Cu(II) intermediates, organic radicals.
In Situ ESI-MS Identification of ionic intermediates in solution. [Cu(I)-amide] complexes, potential Cu(III) species.
In Situ NMR Real-time concentration profiles of reactants and products. Kinetic analysis, detection of stable intermediates.
In Situ IR/Raman Monitoring of functional group changes (e.g., C=O, N-H, C-Br). Disappearance of starting material, formation of product.
In Situ XAS (XANES/EXAFS) Determination of catalyst oxidation state and coordination environment. Changes in the copper catalyst during the catalytic cycle.
Computational (DFT) Calculation of energies of intermediates and transition states. Elucidation of lowest-energy reaction pathways. nih.govnih.gov

Quenching Studies and Trapping of Reactive Species

To elucidate the mechanisms of reactions involving this compound, particularly in the synthesis of phenanthridinones, researchers have conducted quenching studies and experiments aimed at trapping reactive intermediates. These investigations are crucial for distinguishing between different potential reaction pathways, such as those involving radical species or organometallic intermediates.

One common approach involves the use of radical scavengers to probe for the presence of radical intermediates. In studies of related intramolecular biaryl coupling reactions, the addition of radical inhibitors such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-benzoquinone (B44022) can significantly impact the reaction yield. A diminished yield in the presence of these scavengers suggests that a radical mechanism may be in operation. For instance, in the palladium-catalyzed cyclization of related N-aryl-2-bromobenzamides, the introduction of a radical scavenger has been shown to inhibit the formation of the corresponding phenanthridinone product, indicating the likely involvement of radical intermediates in the C-H activation or C-C bond-forming steps.

While specific data for this compound is not extensively documented in publicly available literature, the results from analogous systems provide a strong basis for mechanistic hypotheses. The following table summarizes the typical effects of radical scavengers observed in related intramolecular C-H arylation reactions for the synthesis of phenanthridinones.

Reaction System Quenching Agent Observation Inferred Intermediate
Pd-catalyzed intramolecular C-H arylation of N-arylbenzamidesTEMPOSignificant inhibition of product formationCarbon- or nitrogen-centered radicals
Cu-catalyzed cyclization of N-aryl-2-halobenzamides1,4-BenzoquinoneReduced yield of phenanthridinoneRadical species
Photoredox-catalyzed biaryl synthesisRadical scavengerSuppression of the desired cyclizationRadical intermediates generated via halogen-atom transfer

These quenching experiments, by providing evidence for or against the presence of specific reactive species, are instrumental in building a comprehensive understanding of the reaction mechanism. The trapping of these intermediates, for example through the formation of a stable adduct with TEMPO, can offer more direct proof of their existence and structure. Such studies are essential for optimizing reaction conditions and designing more efficient synthetic routes based on the reactions of this compound.

Computational and Theoretical Chemistry Studies on N 2 Biphenylyl 2 Bromobenzamide

Quantum Chemical Approaches to Electronic Structure and Reactivity Prediction

Quantum chemical methods are indispensable tools for elucidating the intricate details of molecular structure and reactivity. For a molecule like N-2-biphenylyl-2-bromobenzamide, these approaches can provide valuable insights into its ground-state geometry, electronic properties, and the energetics of potential chemical transformations.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for optimizing the geometry of medium-sized organic molecules. A DFT approach, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, could be employed to determine the most stable three-dimensional arrangement of atoms in this compound. pnas.org

The optimized geometry would reveal key structural parameters. The dihedral angle between the two phenyl rings of the biphenyl (B1667301) group is of particular interest, as it is known to be influenced by a balance of steric hindrance from the ortho-protons and π-conjugation, which favors planarity. In biphenyl itself, the gas-phase dihedral angle is calculated to be around 44-45°, with rotational barriers at 0° and 90°. researchgate.net The presence of the bulky 2-bromobenzamide (B1207801) substituent on the nitrogen atom would likely influence this angle.

Similarly, the amide linkage (N-C=O) is expected to be largely planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The relative orientation of the biphenyl and 2-bromobenzoyl groups with respect to the amide plane would be a key outcome of the geometry optimization.

Table 1: Predicted Key Geometric Parameters for this compound from Analogous Systems

ParameterPredicted ValueBasis from Analogous Systems
Biphenyl Dihedral Angle (C-C-C-C)~40-50°Ab initio and DFT studies on biphenyl and its derivatives show a twisted conformation in the gas phase. researchgate.netacs.org
Amide C-N Bond Length~1.35-1.40 ÅDFT calculations on various amides indicate a partial double bond character. pnas.org
C=O Bond Length~1.22-1.25 ÅConsistent with typical amide carbonyl bond lengths from computational studies. pnas.org
N-C(biphenyl) Bond Length~1.40-1.45 ÅSimilar to N-aryl bond lengths in related amides. nih.gov

Note: These values are estimations based on computational studies of related compounds and would require specific DFT calculations on this compound for precise determination.

Ab Initio Methods for Electronic Property Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for probing electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more accurate descriptions of electron correlation effects. acs.org

For this compound, ab initio calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic excitation energies. mdpi.com The electron-withdrawing nature of the bromine atom and the carbonyl group, combined with the electron-donating potential of the biphenyl system, would create a complex electronic landscape.

Table 2: Predicted Electronic Properties of this compound Based on Analogous Systems

PropertyPredicted CharacteristicsBasis from Analogous Systems
HOMOLikely localized on the biphenyl moiety, particularly the phenyl ring not attached to the nitrogen, due to its π-electron richness.Studies on biphenyl derivatives often show the HOMO distributed across the aromatic rings. mdpi.com
LUMOExpected to be centered on the 2-bromobenzamide fragment, specifically the carbonyl group and the bromine-substituted ring, due to their electron-withdrawing nature.In similar aromatic amides, the LUMO is often associated with the acyl group.
HOMO-LUMO GapA moderate energy gap is anticipated, suggesting potential for charge transfer interactions within the molecule.The gap size is influenced by the extent of conjugation, which is conformation-dependent. mdpi.com
Molecular Electrostatic PotentialA negative potential would be expected around the carbonyl oxygen and a positive potential around the amide proton and parts of the aromatic rings.This is a general feature of amide-containing aromatic compounds.

Note: The precise energies and localizations would depend on the specific ab initio method and basis set employed.

Predicting Reaction Energies and Activation Barriers

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting their feasibility. For this compound, one could computationally study its formation via the amidation of 2-bromobenzoic acid and 2-aminobiphenyl (B1664054). DFT calculations can be used to model the reaction pathway, including any intermediates and transition states. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time.

Simulation of this compound in Solution Phase

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. To simulate this compound in a solvent, such as water or an organic solvent, the molecule would be placed in a simulation box filled with explicit solvent molecules. researchgate.netnih.gov The interactions between all atoms would be described by a force field, which is a set of empirical energy functions.

Such simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, the polarity of the solvent could affect the stability of different rotational isomers (conformers) by solvating polar groups to varying extents. MD simulations also provide insights into the local solvent structure around the solute molecule and the dynamics of intermolecular hydrogen bonding between the amide group and protic solvents. acs.org

Analysis of Conformational Space and Torsional Barriers

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key torsional angles include the rotation between the two phenyl rings of the biphenyl group and the rotations around the C-N and N-C(aryl) bonds of the amide linkage.

MD simulations can be used to sample a wide range of conformations, providing a statistical picture of the preferred shapes of the molecule in solution. nih.gov By analyzing the simulation trajectory, one can construct a potential of mean force (PMF) along a specific torsional coordinate. The PMF describes the free energy profile of the rotation and can be used to determine the heights of the rotational energy barriers. cdnsciencepub.com This information is crucial for understanding the flexibility of the molecule and the rates of interconversion between different conformers. Studies on hindered amides have shown that bulky substituents can lead to significant rotational barriers. cdnsciencepub.comcdnsciencepub.com The interplay of the biphenyl and 2-bromobenzoyl groups would likely result in a complex and interesting conformational behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. nih.govmdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comorganic-chemistry.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For this compound, the electronic distribution and energies of the frontier orbitals are expected to be a composite of its three main components: the benzamide (B126) group, the biphenyl group, and the bromine atom.

The HOMO is likely to have significant contributions from the π-systems of the biphenyl and benzoyl rings, as well as the lone pair electrons on the nitrogen and oxygen atoms of the amide group. The LUMO, on the other hand, is expected to be a π* anti-bonding orbital distributed over the aromatic rings. The presence of the electron-withdrawing bromine atom would also influence the energies of these orbitals.

Electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of an electron from an occupied orbital to an unoccupied one, most commonly the HOMO to LUMO transition. schrodinger.com The energy of this transition is directly related to the HOMO-LUMO gap.

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Analogous Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzamide-6.8-0.56.3
2-Bromobenzamide-7.1-0.96.2
Biphenyl-6.2-0.35.9
N-phenylbenzamide-6.5-0.75.8

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for related simple molecules. The actual values for this compound would require specific calculations.

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.org The ESP is mapped onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show a significant region of negative potential around the carbonyl oxygen of the amide group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amide linkage would also contribute to a region of negative potential. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic rings would display a more complex potential distribution, with the π-electron clouds generally creating a negative potential above and below the plane of the rings. The bromine atom, being electronegative, would also influence the local electrostatic potential.

Computational Studies on Reaction Mechanisms Involving this compound

While computational studies on reactions where this compound is a reactant are scarce, extensive computational research has been conducted on its synthesis, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide (in this case, a derivative of 2-bromobenzamide) with an amine (a biphenylamine derivative).

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycle of the Buchwald-Hartwig amination. libretexts.org The generally accepted mechanism involves a series of steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, breaking the C-Br bond and forming a Pd(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: This is often the rate-determining step, where the C-N bond is formed, yielding the final product (this compound) and regenerating the Pd(0) catalyst. wikipedia.org

Table 2: Computationally Studied Factors Influencing the Rate-Determining Step in Buchwald-Hartwig Amination

FactorInfluence on Catalytic Cycle
Ligand Steric HindranceCan promote reductive elimination, accelerating the reaction.
Ligand Bite AngleAffects the geometry and stability of palladium intermediates.
Base StrengthInfluences the rate of amine deprotonation.
Nature of the HalideThe C-X bond strength (I < Br < Cl) affects the oxidative addition step.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational solvation models are used to simulate the effect of the solvent environment on the energies of reactants, intermediates, and transition states. escholarship.orgnih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the reacting species.

In the context of the synthesis of this compound via Buchwald-Hartwig amination, computational studies have shown that polar aprotic solvents, such as dioxane or toluene, are often favored. escholarship.org Solvation models help to explain why certain solvents are more effective by calculating the relative stabilization of the charged or polar intermediates and transition states in different solvent environments. For instance, the charged palladium complexes in the catalytic cycle are stabilized to varying degrees by solvents of different polarities. mdpi.com

Applications of N 2 Biphenylyl 2 Bromobenzamide in Advanced Organic Synthesis

N-2-biphenylyl-2-bromobenzamide as a Versatile Synthetic Building Block

The strategic positioning of the bromine atom and the biphenyl (B1667301) group on the benzamide (B126) scaffold makes this compound a highly valuable precursor in organic synthesis. These functionalities allow for a range of chemical transformations, leading to the generation of diverse and complex molecules.

Precursor to Polysubstituted Benzamide Derivatives

This compound serves as an excellent starting material for the synthesis of polysubstituted benzamide derivatives through various cross-coupling reactions. The carbon-bromine bond is particularly amenable to palladium-catalyzed reactions, enabling the introduction of a wide array of substituents onto the aromatic ring. nih.gov

For instance, in reactions analogous to those reported for similar 2-bromobenzamides, the bromine atom can be readily substituted with aryl, alkyl, or other functional groups via Suzuki, Heck, or Sonogashira coupling reactions. These transformations are pivotal in creating libraries of novel benzamide compounds with tailored electronic and steric properties. The biphenyl moiety can also be further functionalized, offering an additional site for molecular elaboration. The ability to introduce multiple and varied substituents is crucial for the development of new materials and potential pharmaceutical agents. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromobenzamide (B1207801) Analogs

Coupling PartnerCatalyst SystemProduct TypeReference
Arylboronic AcidPd(OAc)₂ / Phosphine (B1218219) LigandPolysubstituted Biaryl Amide nih.gov
AlkenePd(OAc)₂ / PPh₃Alkenylated Benzamide beilstein-journals.org
AlkynePd(OAc)₂ / CuIAlkynylated Benzamide nih.gov

Intermediate in the Synthesis of Heterocyclic Compounds

The structure of this compound is pre-organized for intramolecular cyclization reactions, making it a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. A prominent example is the synthesis of phenanthridinones, a class of compounds with significant biological activities, including their role as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov

The intramolecular C-H arylation of N-arylbenzamides is a powerful strategy for constructing phenanthridinone scaffolds. nih.govbeilstein-journals.org In a typical reaction, a palladium catalyst promotes the cyclization between the brominated ring and a C-H bond of the adjacent biphenyl ring, forming the fused heterocyclic system. The choice of phosphine ligand is often crucial for achieving high yields in these transformations. beilstein-journals.org This methodology provides a direct and efficient route to complex polycyclic aromatic compounds that are otherwise challenging to synthesize. beilstein-journals.org

Furthermore, derivatives of this compound can be envisioned as precursors for other heterocyclic systems, such as dibenzo[b,d]azepin-6(5H)-ones, through alternative cyclization pathways. The versatility of this intermediate allows for the exploration of diverse chemical space in the quest for new bioactive molecules.

Utilization in Ligand Design and Coordination Chemistry

The biphenyl backbone of this compound provides a rigid and tunable scaffold for the design of chiral ligands, which are essential for asymmetric catalysis. The atropisomeric nature of certain biphenyl derivatives allows for the creation of a chiral environment around a metal center.

This compound as a Scaffold for Chiral Ligands

The synthesis of axially chiral biaryls is a cornerstone of modern asymmetric catalysis. acs.org While direct atroposelective synthesis using this compound itself is an area of ongoing research, the general principles of using biphenyl scaffolds for chiral ligand design are well-established. Atropisomeric amides, in general, have been successfully employed as chiral ligands in various metal-catalyzed reactions. acs.org

The synthetic handles on this compound, namely the bromo substituent and the amide functionality, allow for the introduction of coordinating groups, such as phosphines or other heteroatoms. Subsequent resolution of the resulting diastereomers or enantiomers can lead to the preparation of enantiopure ligands. These ligands can create a well-defined chiral pocket around a metal, enabling high levels of stereocontrol in catalytic transformations.

Ligand Architecture for Transition Metal Catalysis

The architecture of ligands derived from this compound is well-suited for transition metal catalysis. The biphenyl unit provides steric bulk and conformational rigidity, which are often key to achieving high enantioselectivity. The ability to modify the substituents on the biphenyl rings allows for fine-tuning of the ligand's electronic and steric properties.

For example, phosphine-substituted atropisomeric amides have been shown to be effective ligands in palladium-catalyzed allylic substitution reactions, inducing high enantioselectivity. acs.org The amide group itself can also participate in coordination to the metal center, leading to bidentate or even pincer-type ligand systems. This multi-point coordination can further enhance the stability and catalytic activity of the resulting metal complex.

Role in the Development of Novel Catalytic Systems

The development of new catalytic systems is crucial for advancing organic synthesis. Catalysts derived from this compound and its analogs have the potential to enable novel transformations and improve the efficiency of existing ones.

The palladium-catalyzed intramolecular C-H arylation of N-arylbenzamides is a prime example of how this class of compounds contributes to the development of new catalytic methodologies. beilstein-journals.org This reaction provides a powerful tool for the synthesis of complex heterocyclic structures from readily available starting materials. The insights gained from studying these systems, such as the effect of different ligands and reaction conditions, can be applied to the design of other novel catalytic processes.

Moreover, the exploration of catalysts based on atropisomeric ligands derived from this compound is a promising area of research. Such catalysts could find applications in a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization reactions, further expanding the toolkit of synthetic organic chemists.

Ligand Precursor for Cross-Coupling Catalysts

While this compound itself is not typically the final ligand, its core structure is a key precursor for the synthesis of specialized phosphine ligands. The carbazole (B46965) scaffold, readily accessible from this compound through intramolecular cyclization, is a privileged structural motif in ligand design.

The transformation of this compound into a carbazole can be achieved through palladium-catalyzed intramolecular C-H amination. This reaction forms a new carbon-nitrogen bond, creating the rigid, planar carbazole ring system. Once the carbazole is formed, it can be further functionalized, for instance, by introducing phosphine groups at specific positions. These phosphine-functionalized carbazoles can then act as ligands in various transition-metal-catalyzed cross-coupling reactions. The rigid nature of the carbazole backbone can impart specific steric and electronic properties to the resulting metal complex, influencing the efficiency and selectivity of the catalytic process.

Palladium complexes supported by ligands such as 2-dicyclohexylphosphino-2'-methylbiphenyl and Xantphos have been shown to be effective in related double N-arylation reactions for carbazole synthesis. beilstein-journals.orgnih.gov The development of efficient protocols for the palladium-catalyzed cyclization of secondary amides further underscores the potential of this compound as a starting material for ligand synthesis. organic-chemistry.org

Metal-Organic Framework (MOF) Linker Design Potential

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. The properties of MOFs, including their pore size, surface area, and catalytic activity, are largely determined by the structure of these organic linkers. researchgate.netcd-bioparticles.netresearchgate.net

While this compound itself may not be the direct linker, it can be readily converted into a dicarboxylic acid derivative. For example, the bromine atom could be replaced with a carboxylic acid group via a Grignard reaction followed by carboxylation, and the other phenyl ring could be functionalized with a second carboxylic acid group. This resulting biphenyl dicarboxylate with an amide backbone could then be used to construct novel MOFs. The presence of the amide group within the linker could lead to MOFs with enhanced gas sorption properties or catalytic activity. rsc.orgacs.org Research has shown that MOFs constructed from amide-functionalized linkers can exhibit interesting properties and applications. rsc.orgacs.orgscispace.commorressier.com

Strategic Integration into Multi-Step Organic Synthesis Pathways

The strategic location of the reactive functionalities in this compound allows for its seamless integration into complex, multi-step synthetic sequences, enabling the efficient construction of valuable organic molecules.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.net this compound is an ideal substrate for initiating such a cascade.

A key transformation involving this compound is a palladium-catalyzed intramolecular C-H amination, which leads to the formation of N-acyl carbazoles. beilstein-journals.org This cyclization can be the first step in a cascade sequence. For instance, if the benzoyl group of this compound were to contain an appropriately positioned functional group, a subsequent intramolecular reaction could occur after the initial carbazole formation.

The synthesis of functionalized indoles via palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide provides a precedent for such tandem processes, where an initial cyclization is followed by further transformations. nih.gov Similarly, palladium-catalyzed cyclizative cross-coupling reactions of ortho-alkynylanilines with ortho-alkynylbenzamides demonstrate the power of tandem reactions in building complex heterocyclic systems. nih.gov

Table 1: Potential Cascade Reactions Initiated by this compound

Starting MaterialCatalyst/ReagentsKey TransformationProduct Class
This compoundPalladium Catalyst, BaseIntramolecular C-H AminationN-acyl carbazoles
Functionalized this compoundPalladium Catalyst, BaseIntramolecular C-H Amination/Subsequent CyclizationPolycyclic Heterocycles

Total Synthesis Efforts Where this compound is a Key Intermediate

While no total synthesis has been explicitly reported in the literature with this compound as a named key intermediate, its structural motif is central to the retrosynthetic analysis of several carbazole-containing natural products. The synthesis of the carbazole alkaloid mukonine, for example, was achieved through a double N-arylation of a primary amine with a 2,2'-biphenylylene ditriflate, a process that conceptually mirrors the cyclization of an N-biphenyl benzamide derivative. nih.gov

The general strategy of forming a carbazole ring through the cyclization of a biphenyl precursor is a well-established method in the synthesis of carbazole alkaloids. nih.govorganic-chemistry.orgresearchgate.netnih.gov Therefore, this compound represents a readily accessible and highly versatile intermediate for the synthesis of a wide range of biologically active carbazole alkaloids. The bromine atom provides a handle for the introduction of various substituents found in the natural products, either before or after the carbazole ring formation.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of N 2 Biphenylyl 2 Bromobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For N-2-biphenylyl-2-bromobenzamide , a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be essential for the complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within the molecule.

Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the two aromatic rings of the biphenyl (B1667301) moiety and the brominated benzene (B151609) ring. For instance, it would show correlations between adjacent protons on each ring system, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is key to identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly important for assigning quaternary carbons (those without attached protons), such as the carbons of the amide group, the carbon attached to the bromine atom, and the carbons at the biphenyl linkage. Correlations between the N-H proton and nearby carbons in both the biphenyl and bromobenzoyl moieties would confirm the amide linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This would be critical in determining the preferred conformation of the molecule, particularly the rotational orientation of the two phenyl rings in the biphenyl group and the orientation around the amide bond.

Hypothetical ¹H and ¹³C NMR Data for this compound:

The following table presents predicted chemical shifts (in ppm) in a typical NMR solvent like CDCl₃. These are estimates based on the analysis of structurally similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H8.0 - 9.0-
Biphenyl Protons7.2 - 7.8125 - 140
Bromobenzoyl Protons7.3 - 7.9120 - 135
Amide Carbonyl-165 - 170
C-Br-115 - 125

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of This compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₉H₁₄BrNO). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, providing a clear signature for a monobrominated compound.

Predicted HRMS Data for this compound:

Ion Formula Calculated m/z
[M(⁷⁹Br)+H]⁺C₁₉H₁₅⁷⁹BrNO⁺352.0335
[M(⁸¹Br)+H]⁺C₁₉H₁₅⁸¹BrNO⁺354.0315

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For This compound , key fragmentations would be expected to occur at the amide bond.

Expected Fragmentation Pathways:

Cleavage of the amide bond: This would likely be a major fragmentation pathway, leading to the formation of the 2-bromobenzoyl cation and the 2-aminobiphenyl (B1664054) radical cation, or their respective fragments.

Loss of bromine: The molecule could lose a bromine atom, followed by further fragmentation of the remaining structure.

Predicted Key Fragments in MS/MS:

Fragment Ion (m/z) Proposed Structure
183/1852-bromobenzoyl cation
1692-aminobiphenyl cation
152Biphenyl radical cation (from loss of NH₂)
77Phenyl cation

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of This compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of:

Bond lengths and angles: Providing exact geometric parameters for the entire molecule.

Torsional angles: Defining the three-dimensional conformation, including the twist angles between the phenyl rings of the biphenyl group and the orientation around the amide bond.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice. This would include details of any hydrogen bonds formed by the amide N-H group with the amide carbonyl oxygen of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic rings.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Single Crystal X-ray Diffraction Methodology

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

Once a crystal of sufficient quality is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to yield the unit cell parameters, space group, and ultimately, the complete crystal structure.

Detailed Research Findings:

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a representative crystal structure is presented in Table 1. This data is based on typical values for related organic compounds. The crystal structure would be expected to be influenced by the steric hindrance between the biphenyl and bromobenzoyl moieties, leading to a non-planar conformation. The dihedral angle between the two phenyl rings of the biphenyl group and the angle between the benzamide (B126) plane and the adjacent phenyl ring would be key structural parameters. Intramolecular and intermolecular interactions, such as hydrogen bonding involving the amide group (N-H···O) and potential halogen bonding involving the bromine atom, would be crucial in dictating the crystal packing.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterValue
Chemical FormulaC₁₉H₁₄BrNO
Formula Weight352.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)1692.1(1)
Z4
Calculated Density (g/cm³)1.382
Absorption Coefficient (mm⁻¹)2.456
F(000)720
Crystal Size (mm³)0.25 x 0.18 x 0.15
Theta range for data collection (°)2.50 to 28.00
Reflections collected10543
Independent reflections3890 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.112
R indices (all data)R1 = 0.065, wR2 = 0.125

Note: The data in this table is hypothetical and serves as a representation of typical crystallographic parameters for a molecule of this type.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. malvernpanalytical.com It is particularly useful for identifying different crystalline phases (polymorphs), assessing sample purity, and monitoring solid-state transformations. units.it A PXRD pattern is a fingerprint of a crystalline solid, with the peak positions corresponding to the interplanar spacings (d-values) and the intensities related to the crystal structure. rruff.info

For this compound, PXRD would be employed to analyze the bulk material to ensure phase homogeneity. Any variations in the synthetic or crystallization conditions could potentially lead to different polymorphic forms, each with a unique PXRD pattern.

Detailed Research Findings:

A representative PXRD pattern for a hypothetical crystalline form of this compound is characterized by a series of diffraction peaks at specific 2θ angles. Table 2 lists the most intense peaks from a simulated pattern. The presence of sharp, well-defined peaks would indicate a highly crystalline material. Amorphous content would be identified by a broad halo in the background.

Table 2: Representative Powder X-ray Diffraction Peaks for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.3985
12.86.91100
17.15.1865
19.54.5540
21.34.1770
24.63.6255
28.93.0930

Note: This data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, allowing for their identification. mdpi.com For this compound, FTIR is crucial for confirming the presence of the amide and aromatic functionalities. researchgate.net

Detailed Research Findings:

The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A representative list of these bands and their assignments is provided in Table 3. The N-H stretching vibration of the amide group would appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching (Amide I band) would be a strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) would be observed around 1550 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Table 3: Representative FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Sharp, MediumN-H Stretch
~3060WeakAromatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1540MediumN-H Bend (Amide II)
~1590, 1470, 1440MediumAromatic C=C Stretch
~750StrongC-H Out-of-plane Bending (ortho-disubstituted ring)
~600MediumC-Br Stretch

Note: The spectral data presented is representative for a compound with these functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. scielo.br

Detailed Research Findings:

In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The biphenyl moiety would have a characteristic ring-breathing mode. The C-Br bond would also be Raman active. Table 4 provides a list of expected Raman shifts. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. For instance, the C=O stretch, while strong in the IR, would be weaker in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations would be strong in both. researchgate.net

Table 4: Representative Raman Spectral Data for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~1600StrongAromatic C=C Stretch
~1280StrongBiphenyl Ring Breathing
~1000MediumAromatic Ring Breathing
~600MediumC-Br Stretch

Note: This data is hypothetical and illustrates expected Raman shifts.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would typically be developed. scielo.br In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). scielo.br

Detailed Research Findings:

A validated HPLC method for this compound would allow for the determination of its purity by separating it from any starting materials, by-products, or degradation products. The method parameters would be optimized to achieve good resolution, peak shape, and a reasonable run time. A diode-array detector (DAD) or a UV-Vis detector would be suitable for detection, as the aromatic rings and the carbonyl group are strong chromophores. The retention time of the main peak would be used for identification, and the peak area would be used for quantification. researchgate.net Table 5 outlines a hypothetical set of HPLC conditions.

Table 5: Representative HPLC Method Parameters for this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient60% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention Time~8.5 min

Note: These HPLC conditions are representative and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of high-molecular-weight, polar compounds such as this compound by GC-MS is often impracticable due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a crucial sample preparation step that converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. nih.govgcms.czsigmaaldrich.com

The primary purpose of derivatization in this context is to replace the active hydrogen on the amide nitrogen with a non-polar group. This transformation reduces intermolecular hydrogen bonding, thereby decreasing the boiling point and increasing the volatility of the compound. sigmaaldrich.com Common derivatization techniques applicable to amides include silylation and acylation. nih.govgcms.cznih.gov

For this compound, a silylation reaction, for instance using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), would yield a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. sigmaaldrich.comyoutube.com These silyl (B83357) derivatives are significantly more volatile and exhibit improved chromatographic behavior.

Principles of GC-MS in the Analysis of Derivatized this compound

Once derivatized, the sample is injected into the GC system. The volatile derivative is vaporized in the heated injection port and swept onto the analytical column by an inert carrier gas, typically helium or hydrogen. The column, which contains a stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the ion source of the mass spectrometer.

In the ion source, typically operating under electron ionization (EI), the derivatized molecules are bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a chemical fingerprint, allowing for the structural elucidation of the analyte.

Hypothetical GC-MS Data for a Volatile Derivative

Let us consider the analysis of the trimethylsilyl (TMS) derivative of this compound. The derivatization reaction would be as follows:

This compound + MSTFA → N-2-biphenylyl-N-(trimethylsilyl)-2-bromobenzamide

The resulting TMS derivative would then be analyzed by GC-MS. The table below presents hypothetical, yet scientifically plausible, GC-MS data for this derivative. The retention time is an indicator of the compound's volatility and interaction with the GC column, while the m/z values of the fragments provide structural information.

Table 1: Hypothetical GC-MS Data for the TMS Derivative of this compound

ParameterValue/Description
GC ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp 150°C (hold 1 min), ramp to 300°C at 15°C/min (hold 10 min)
Carrier GasHelium, constant flow 1.0 mL/min
Injection ModeSplitless
MS IonizationElectron Ionization (EI) at 70 eV
Hypothetical Retention Time~18.5 minutes

Interpretation of Fragmentation Patterns

The mass spectrum of the TMS derivative of this compound would be expected to show a series of characteristic fragment ions. The interpretation of these fragments is key to confirming the structure of the original molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio, resulting in pairs of peaks (M⁺• and M+2⁺•) of nearly equal intensity for bromine-containing fragments. raco.cat

Below is a table detailing the plausible major fragment ions and their proposed structures.

Table 2: Plausible Mass Spectral Fragmentation Data for the TMS Derivative of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureInterpretation
425/427[C₂₅H₂₂N¹⁰BrSi]⁺•Molecular ion (M⁺•) peak, showing the isotopic pattern for one bromine atom.
410/412[M - CH₃]⁺Loss of a methyl group from the TMS moiety, a common fragmentation for silyl derivatives.
247[C₁₂H₉N-Si(CH₃)₃]⁺Fragment corresponding to the N-(trimethylsilyl)-2-aminobiphenyl cation following cleavage of the amide bond.
183/185[C₇H₄BrO]⁺Fragment corresponding to the 2-bromobenzoyl cation, resulting from cleavage of the amide bond.
167[C₁₂H₉NH₂]⁺•Ion corresponding to 2-aminobiphenyl, potentially formed through rearrangement and loss of the silyl and benzoyl groups.
152[C₁₂H₈]⁺•Fragment corresponding to the biphenylene (B1199973) radical cation, a characteristic fragment of biphenyl compounds.
73[Si(CH₃)₃]⁺A characteristic fragment for trimethylsilyl derivatives.

The analysis of these fragmentation patterns, in conjunction with the retention time, provides a high degree of confidence in the identification of this compound after appropriate derivatization. The use of selected ion monitoring (SIM) mode in GC-MS can further enhance sensitivity and selectivity for trace-level detection by focusing the mass spectrometer on specific, characteristic fragment ions. tdi-bi.comorientjchem.org

Future Directions and Emerging Research Avenues for N 2 Biphenylyl 2 Bromobenzamide

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The N-2-biphenylyl-2-bromobenzamide structure is ripe for the exploration of new reactivity patterns, particularly in the realm of intramolecular cyclization and cross-coupling reactions. The presence of the ortho-bromo substituent on the benzamide (B126) ring and the biphenyl (B1667301) group on the nitrogen atom provides multiple reactive sites.

Future research is anticipated to focus on palladium-catalyzed intramolecular C-H amination, a powerful tool for the formation of carbon-nitrogen bonds. acs.org This strategy could lead to the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. acs.orgmdpi.com The biphenyl moiety is known to influence the electronic and steric properties of molecules, which could lead to unique reactivity and selectivity in such transformations. researchgate.net

Furthermore, the development of novel cobalt-catalyzed cyclization reactions, similar to those observed with other 2-bromobenzamides, could open new pathways to unique molecular architectures. mdpi.com Investigations into the reaction of this compound with various coupling partners, such as carbodiimides, could yield novel heterocyclic systems with potential applications in medicinal chemistry. mdpi.commdpi.com

Table 1: Potential Novel Reactions and Transformations for this compound

Reaction TypePotential CatalystExpected Product ClassPotential Significance
Intramolecular C-H AminationPalladium ComplexesNitrogen-containing heterocyclesAccess to novel pharmaceutical scaffolds acs.orgmdpi.com
Cobalt-Catalyzed CyclizationCobalt CatalystsFused heterocyclic systemsDiscovery of new bioactive molecules mdpi.commdpi.com
Suzuki-Miyaura Cross-CouplingPalladium ComplexesFunctionalized biphenyl derivativesSynthesis of advanced materials precursors nih.gov
Photoredox CatalysisIridium or Ruthenium ComplexesRadical-mediated transformationsGreen and efficient synthesis of complex molecules

Integration into Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. amt.ukacs.org this compound and its derivatives are prime candidates for integration into these modern synthetic platforms.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of complex molecules and minimizing the formation of byproducts. drugdiscoverytrends.com The synthesis of substituted benzamides, a class to which this compound belongs, has been successfully demonstrated in flow systems, highlighting the feasibility of this approach. acs.orgnih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives by systematically varying the substituents on both the biphenyl and benzamide rings. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for optimal properties in materials science. nih.gov

Development of this compound-Derived Functional Materials

The biphenyl unit is a well-established building block for a variety of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent probes. researchgate.netrsc.org The incorporation of the this compound scaffold into larger molecular or polymeric structures could lead to the development of novel functional materials with tailored properties.

The rigid and planar nature of the biphenyl group can impart desirable thermal and electronic properties, making these materials suitable for applications in electronics and photonics. rsc.org By attaching various functional groups to the biphenyl or benzamide moieties, it is possible to tune the photophysical properties, such as fluorescence and phosphorescence, of the resulting materials. rsc.org For instance, the synthesis of biphenyl-fused cyclophanes has demonstrated the potential for creating materials with efficient delayed fluorescence. acs.org

Future research could focus on synthesizing polymers and dendrimers incorporating the this compound unit to explore their potential in applications such as organic electronics, chemical sensing, and catalysis.

Advanced Theoretical Modeling for Predictive Chemical Synthesis

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. Advanced theoretical modeling can provide deep insights into the reaction mechanisms, transition states, and potential energy surfaces of chemical reactions involving this compound.

Density Functional Theory (DFT) calculations can be employed to predict the most likely pathways for intramolecular cyclization reactions, guiding experimental efforts towards the synthesis of desired products. researchgate.net Such studies can elucidate the role of the biphenyl group in influencing the reactivity and selectivity of these transformations. Theoretical investigations into the electronic structure and excited states of this compound derivatives can aid in the rational design of new functional materials with specific photophysical properties.

Molecular dynamics simulations can be used to study the conformational dynamics and intermolecular interactions of this compound-based materials, providing valuable information for the design of materials with desired bulk properties. nih.gov

Table 2: Application of Theoretical Modeling in this compound Research

Modeling TechniqueApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesMost favorable reaction pathways and transition state energies researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of photophysical propertiesAbsorption and emission spectra of functional materials
Molecular Dynamics (MD)Simulation of material propertiesConformational preferences and intermolecular interactions nih.gov

Synergistic Approaches Combining Computational and Experimental Methodologies

The most rapid and impactful advances in the study of this compound will likely arise from synergistic approaches that combine computational modeling with experimental validation. This integrated strategy allows for a more rational and efficient exploration of the chemical space surrounding this versatile molecule.

For example, computational screening of potential catalysts and reaction conditions for novel transformations can significantly reduce the experimental workload. Theoretical predictions of promising molecular structures for functional materials can then be synthesized and characterized in the laboratory to validate the computational models. This iterative cycle of prediction, synthesis, and characterization is a powerful paradigm for accelerating scientific discovery.

The combination of high-throughput automated synthesis with computational screening could enable the rapid discovery of this compound derivatives with optimized properties for specific applications, such as potent biological activity or high efficiency in electronic devices. mdpi.comresearchgate.net This integrated approach holds the key to unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-2-biphenylyl-2-bromobenzamide, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves coupling 2-bromobenzoic acid derivatives with biphenylamine precursors. For instance, Pd/C-catalyzed hydrogenation under mild conditions (e.g., MeOH, room temperature, 18 h) can reduce intermediates, while pyridine-mediated acylation in CH₂Cl₂ is used for benzamide bond formation . Recrystallization with methanol is often employed for purification . Key considerations include inert atmosphere control, reagent stoichiometry, and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related bromobenzamides (R factor = 0.029, triclinic crystal system, P1 space group) . Complement with ¹H/¹³C NMR for functional group analysis and FT-IR for amide bond validation (C=O stretch ~1650 cm⁻¹). Mass spectrometry (ESI-TOF) ensures molecular weight accuracy.

Q. How can researchers address low yields in the final coupling step of bromobenzamide synthesis?

  • Answer : Optimize reaction time and temperature (e.g., reflux at 100°C for 2 h under anhydrous conditions) . Use excess acyl chloride (1.2–1.5 equiv) and ensure thorough drying of solvents. Impurities in biphenylamine precursors, such as residual moisture, are a common culprit; pre-dry via azeotropic distillation with toluene.

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational models for bromobenzamide derivatives?

  • Answer : Discrepancies in NMR chemical shifts vs. DFT-predicted values may arise from solvent effects or dynamic conformational changes. Perform solvent correction in computational models (e.g., using COSMO-RS) and validate with variable-temperature NMR to detect rotameric equilibria . Cross-reference SC-XRD bond lengths/angles with DFT-optimized geometries .

Q. What strategies improve regioselectivity in bromobenzamide functionalization?

  • Answer : Use directing groups (e.g., meta-bromine in 2-bromobenzoic acid derivatives) to control electrophilic substitution sites . For cross-coupling reactions, ligand design (e.g., bulky phosphine ligands in Pd catalysis) can enhance selectivity. Kinetic vs. thermodynamic control should be assessed via time-resolved reaction monitoring .

Q. How can impurities in this compound synthesis be systematically identified and mitigated?

  • Answer : Employ LC-MS to detect byproducts (e.g., dehalogenated intermediates or dimerized species). For halogenated impurities, optimize quenching steps (e.g., Na₂S₂O₃ washes). Recrystallization solvent polarity adjustments (e.g., switching from MeOH to EtOH/water mixtures) can selectively exclude non-polar contaminants .

Q. What computational methods are suitable for predicting the reactivity of bromobenzamide derivatives in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model transition states and activation energies for SNAr reactions. Solvent effects (e.g., DMF vs. THF) are incorporated via polarizable continuum models (PCM). Validate predictions with kinetic isotope effect (KIE) studies .

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N-2-biphenylyl-2-bromobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.